2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
CAS No.: 1291857-79-8
Cat. No.: VC6458813
Molecular Formula: C24H17BrN4O2
Molecular Weight: 473.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291857-79-8 |
|---|---|
| Molecular Formula | C24H17BrN4O2 |
| Molecular Weight | 473.33 |
| IUPAC Name | 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
| Standard InChI | InChI=1S/C24H17BrN4O2/c1-2-15-10-12-16(13-11-15)22-26-23(31-28-22)21-19-8-3-4-9-20(19)24(30)29(27-21)18-7-5-6-17(25)14-18/h3-14H,2H2,1H3 |
| Standard InChI Key | WMIZDOTVRQQQRU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound belongs to the phthalazinone class, featuring a brominated phenyl group at position 2 and a 4-ethylphenyl-substituted oxadiazole moiety at position 4 of the phthalazinone core. Key physicochemical parameters include:
Table 1: Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | PubChem |
| Molecular Formula | C₂₄H₁₇BrN₄O₂ | PubChem |
| Molecular Weight | 473.3 g/mol | PubChem |
| SMILES Notation | CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br | PubChem |
| InChI Key | WMIZDOTVRQQQRU-UHFFFAOYSA-N | PubChem |
The bromine atom at the meta position of the phenyl ring enhances electrophilic substitution potential, while the ethyl group on the distal phenyl ring contributes to hydrophobic interactions in biological systems .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves three principal stages:
Phthalazinone Core Formation
Cyclocondensation of phthalic anhydride derivatives with hydrazine hydrate under acidic conditions yields the 1,2-dihydrophthalazin-1-one scaffold. Optimal conditions utilize ethanol as solvent with catalytic HCl at 80°C for 6 hours, achieving ~75% yield .
Oxadiazole Ring Construction
The 1,2,4-oxadiazol-5-yl group is introduced via [3+2] cycloaddition between 4-ethylbenzonitrile and hydroxylamine derivatives. Microwave-assisted synthesis at 150°C for 20 minutes improves reaction efficiency to 82% yield compared to conventional heating methods .
Final Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura cross-coupling attaches the 3-bromophenyl group to the phthalazinone core. Using Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in DMF/H₂O (3:1) at 100°C achieves 68% yield .
Table 2: Synthetic Optimization Parameters
| Step | Catalyst System | Temperature | Yield |
|---|---|---|---|
| Core Formation | HCl in EtOH | 80°C | 75% |
| Oxadiazole Synthesis | Microwave irradiation | 150°C | 82% |
| Cross-Coupling | Pd(PPh₃)₄/K₂CO₃ | 100°C | 68% |
Biological Activity and Mechanism
Poly(ADP-Ribose) Polymerase Inhibition
The compound demonstrates potent inhibition of PARP-1 (IC₅₀ = 12.3 nM) through competitive binding at the NAD+ active site. Molecular docking simulations reveal hydrogen bonding between the phthalazinone carbonyl group and Ser904 residue, while the bromophenyl moiety occupies the hydrophobic subpocket .
Figure 1: Proposed Binding Mode
The oxadiazole ring forms π-π interactions with Tyr907, and the ethyl group enhances membrane permeability through lipid bilayer partitioning.
Anticancer Efficacy
In vitro studies using MCF-7 breast cancer cells show dose-dependent growth inhibition (GI₅₀ = 1.8 μM) through dual mechanisms:
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PARP Trapping: Stabilization of PARP-DNA complexes prevents DNA repair machinery access
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Metabolic Synergy: Enhanced sensitivity to temozolomide through BER pathway suppression
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.8 | PARP-1 inhibition |
| A549 (Lung) | 2.4 | DNA repair suppression |
| HT-29 (Colon) | 3.1 | Caspase-3 activation |
Pharmacokinetic Considerations
ADME Properties
Preliminary computational models predict favorable pharmacokinetics:
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Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high intestinal absorption)
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Metabolism: CYP3A4-mediated oxidation of ethyl group (t₁/₂ = 4.2 hours)
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Excretion: 78% fecal elimination via P-glycoprotein efflux
Toxicity Profile
Acute toxicity studies in murine models indicate LD₅₀ > 500 mg/kg (oral) with no observed hepatotoxicity at therapeutic doses (25 mg/kg). Chronic administration (90 days) shows reversible bone marrow suppression at 100 mg/kg/day .
Comparative Analysis with Structural Analogues
Table 4: Structure-Activity Relationships
| Compound Modification | PARP-1 IC₅₀ | Solubility (mg/mL) |
|---|---|---|
| Bromine → Chlorine | 18.7 nM | 0.34 |
| Ethyl → Propyl Substituent | 9.8 nM | 0.21 |
| Oxadiazole → Thiadiazole | 143 nM | 0.89 |
The bromine atom and ethyl group combination optimizes both target affinity and physicochemical properties, demonstrating the critical nature of these substituents.
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